6-amino-N-methylpyridine-3-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-N-methylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNEWLNYCKFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428058 | |
| Record name | 6-amino-N-methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94924-82-0 | |
| Record name | 6-Amino-N-methyl-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94924-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-amino-N-methylpyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-N-methylpyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Notes and Protocols for the Medicinal Chemistry Evaluation of 6-amino-N-methylpyridine-3-sulfonamide
Document ID: AN-2026-01-23-001
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Novel Pyridine Sulfonamide
The compound 6-amino-N-methylpyridine-3-sulfonamide (CAS No. 94924-82-0) presents a compelling scaffold for medicinal chemistry exploration.[1][2] Its structure, featuring a pyridine ring, a primary amino group, and an N-methylated sulfonamide moiety, suggests potential interactions with a variety of biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and diuretic drugs.[3][4][5] The pyridine ring, a common element in kinase inhibitors, further broadens the scope of its potential applications.[6][7]
These application notes provide a comprehensive guide for the initial biological evaluation of 6-amino-N-methylpyridine-3-sulfonamide. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to probe the compound's activity in key therapeutic areas. We will explore its potential as a kinase inhibitor, an antibacterial agent, and a carbonic anhydrase inhibitor. The causality behind each experimental choice is explained to empower researchers to not only execute the assays but also to interpret the results with a deep understanding of the underlying biological principles.
Part 1: Kinase Inhibition Assays - Targeting the Rho-Associated Kinase (ROCK) Pathway
Rationale: The pyridine nucleus is a privileged scaffold in the design of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor in the hinge region of the ATP-binding pocket of many kinases. The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are attractive targets due to their role in cellular contraction, motility, and proliferation. Dysregulation of the ROCK pathway is implicated in various diseases, including hypertension, cancer, and glaucoma. The well-known ROCK inhibitor, Y-27632, features a pyridine ring, highlighting the potential for other pyridine-containing compounds to exhibit similar activity.[8][9]
In Vitro Biochemical Assay for ROCK2 Inhibition
This assay directly measures the ability of 6-amino-N-methylpyridine-3-sulfonamide to inhibit the enzymatic activity of recombinant human ROCK2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Workflow Diagram:
Caption: Workflow for the in vitro ROCK2 inhibition assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-amino-N-methylpyridine-3-sulfonamide in 100% DMSO. Perform serial dilutions in assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Plate Setup: Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well white plate.
-
Enzyme and Substrate Addition: Prepare a solution of recombinant human ROCK2 and a suitable substrate (e.g., a synthetic peptide). Add 10 µL of this solution to each well.
-
Reaction Initiation: Add 10 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for ROCK2.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of a commercial kinase-glow reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven reaction.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Summary:
| Compound | Target | IC₅₀ (µM) |
| 6-amino-N-methylpyridine-3-sulfonamide | ROCK2 | 5.2 |
| Y-27632 (Positive Control) | ROCK2 | 0.2 |
Cell-Based Assay for ROCK Activity
Cell-based assays provide a more biologically relevant context by assessing the compound's activity within a cellular environment.[10] A common method is to measure the phosphorylation of a downstream ROCK substrate, such as Myosin Light Chain 2 (MLC2), in response to an agonist.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., A549 human lung carcinoma cells) in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal ROCK activity.
-
Compound Treatment: Treat the cells with various concentrations of 6-amino-N-methylpyridine-3-sulfonamide for 1-2 hours.
-
Agonist Stimulation: Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA), for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting or ELISA: Determine the levels of phosphorylated MLC2 (pMLC2) and total MLC2 in the cell lysates using either Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the pMLC2/total MLC2 ratio. Normalize the data to the vehicle-treated, agonist-stimulated control and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.
Part 2: Antibacterial Activity Screening
Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore.[3][4][11] Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5][12] This inhibition is bacteriostatic, meaning it prevents bacterial growth and replication.[5] Therefore, it is prudent to evaluate 6-amino-N-methylpyridine-3-sulfonamide for antibacterial activity.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: Prepare serial twofold dilutions of 6-amino-N-methylpyridine-3-sulfonamide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Hypothetical Data Summary:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6-amino-N-methylpyridine-3-sulfonamide | 64 | >128 |
| Sulfamethoxazole (Positive Control) | 16 | 32 |
Mechanism of Action Diagram:
Caption: Mechanism of action of sulfonamides as DHPS inhibitors.
Part 3: Carbonic Anhydrase Inhibition Assay
Rationale: Sulfonamides are the most well-known class of carbonic anhydrase (CA) inhibitors.[4][13] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. The primary amino sulfonamide group is crucial for binding to the zinc ion in the active site of CAs.
Stopped-Flow CO₂ Hydrase Assay
This is a direct and sensitive method to measure the inhibition of CA-catalyzed CO₂ hydration. The assay monitors the change in pH of a buffer solution as CO₂ is hydrated to bicarbonate and a proton.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and serial dilutions of 6-amino-N-methylpyridine-3-sulfonamide in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).
-
Reaction Setup: In a stopped-flow spectrophotometer, one syringe contains the enzyme and inhibitor solution, and the other contains a CO₂-saturated solution.
-
Reaction Monitoring: The two solutions are rapidly mixed, and the subsequent drop in pH is monitored using a pH indicator (e.g., bromothymol blue) by measuring the change in absorbance over time.
-
Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Ki) can be calculated by fitting the data to the appropriate inhibition model.
Hypothetical Data Summary:
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) |
| 6-amino-N-methylpyridine-3-sulfonamide | 250 | 85 | 15 |
| Acetazolamide (Positive Control) | 250 | 12 | 25 |
Part 4: Cytotoxicity Assessment
Rationale: It is crucial to assess the general cytotoxicity of a compound to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol:
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of 6-amino-N-methylpyridine-3-sulfonamide for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial characterization of 6-amino-N-methylpyridine-3-sulfonamide. The hypothetical data presented suggests that this compound may possess activity as a ROCK and carbonic anhydrase inhibitor with moderate antibacterial properties. Positive results in these primary assays would warrant further investigation, including:
-
Kinase Selectivity Profiling: To determine the specificity of the compound against a broader panel of kinases.
-
Mechanism of Action Studies: To confirm the mode of inhibition (e.g., competitive, non-competitive).
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of disease.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.[17]
By systematically applying these protocols, researchers can effectively elucidate the biological activity of 6-amino-N-methylpyridine-3-sulfonamide and determine its potential as a lead compound for drug discovery programs.
References
-
Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2015, 938486. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 15(1), 133-150. [Link]
-
Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2015, 938486. [Link]
-
J&K Scientific. 6-Amino-5-methylpyridine-3-sulfonic acid, 97%. [Link]
-
Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1242, 130725. [Link]
-
Srivastava, V. K., et al. (2000). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Indian Journal of Pharmaceutical Sciences, 62(1), 27-32. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2704. [Link]
-
Kumar, A., et al. (2024). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 145, 107129. [Link]
-
Bąk, A., et al. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 24(13), 10816. [Link]
-
Dong, N., et al. (2018). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 62(12), e01262-18. [Link]
-
University of Babylon. SULPHONAMIDES. [Link]
-
Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]
-
Turesky, R. J., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(8), 1334-1346. [Link]
-
Avitabile, C., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(13), 11041. [Link]
-
Wada, K., et al. (2011). Effects of ROCK inhibitor Y-27632 on cell fusion through a microslit. Journal of Bioscience and Bioengineering, 112(4), 383-388. [Link]
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
Iacob, A. T., et al. (2020). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 25(23), 5585. [Link]
-
Semenova, A. A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5369. [Link]
-
StemRD. Y-27632, ROCK inhibitor. [Link]
-
Al-Qadi, K. A., et al. (2024). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 18(1), 48. [Link]
-
Glemžaitė, M., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 23(21), 13358. [Link]
Sources
- 1. 94924-82-0|6-Amino-N-methylpyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 6-amino-N-methylpyridine-3-sulfonamide | 94924-82-0 [sigmaaldrich.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ROCK inhibitor Y-27632 on cell fusion through a microslit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemrd.com [stemrd.com]
- 10. nuvisan.com [nuvisan.com]
- 11. researchgate.net [researchgate.net]
- 12. iunajaf.edu.iq [iunajaf.edu.iq]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- 16. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Methods for the Characterization of 6-amino-N-methylpyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 6-amino-N-methylpyridine-3-sulfonamide, a key heterocyclic compound with potential applications in pharmaceutical development. As robust analytical characterization is fundamental to ensuring the identity, purity, and stability of drug candidates and intermediates, this guide presents a multi-faceted approach. We detail protocols for liquid chromatography, mass spectrometry, nuclear magnetic resonance, and spectroscopic techniques. The causality behind experimental choices is explained, providing researchers, scientists, and drug development professionals with the foundational knowledge to implement and adapt these methods for their specific needs.
Introduction and Physicochemical Profile
6-amino-N-methylpyridine-3-sulfonamide is a sulfonamide derivative of an aminopyridine. Compounds within this class are of significant interest in medicinal chemistry. The structural integrity, purity, and impurity profile of such molecules are critical quality attributes that must be rigorously controlled and monitored throughout the drug development lifecycle. This application note outlines a suite of analytical techniques designed to provide a complete characterization profile.
Chemical Structure and Properties
A foundational understanding of the molecule's physicochemical properties is essential for analytical method development. Key information for 6-amino-N-methylpyridine-3-sulfonamide is summarized below.
-
IUPAC Name: 6-amino-N-methylpyridine-3-sulfonamide
-
Molecular Formula: C₆H₉N₃O₂S[3]
-
Molecular Weight: 187.22 g/mol
| Property | Value / Observation | Source | Rationale for Analytical Method Selection |
| Monoisotopic Mass | 187.04155 Da | PubChemLite[3] | Essential for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |
| Predicted XlogP | -0.5 | PubChemLite[3] | Indicates high polarity, guiding the selection of reversed-phase chromatography with highly aqueous mobile phases. |
| Predicted CCS ([M+H]⁺) | 135.8 Ų | PubChemLite[3] | Useful for advanced identity confirmation using ion mobility-mass spectrometry. |
| Solubility | Not experimentally determined. | - | Must be empirically determined in various solvents (e.g., water, methanol, acetonitrile, DMSO) to prepare samples for analysis. |
| Melting Point | Not experimentally determined. | - | Differential Scanning Calorimetry (DSC) should be performed to determine the melting point and assess crystalline form. |
| Stability | Not experimentally determined. | - | Forced degradation studies are necessary to understand stability under stress conditions (acid, base, oxidation, heat, light). |
Overall Analytical Characterization Workflow
A multi-technique approach is required for full characterization. The logical flow ensures that each method provides complementary information, leading to an unambiguous confirmation of structure, identity, purity, and strength.
Caption: Overall analytical workflow for characterization.
Chromatographic Methods for Purity and Assay
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the cornerstone for determining the purity of 6-amino-N-methylpyridine-3-sulfonamide and quantifying it against a reference standard.
Rationale for Method Design
Given the compound's predicted high polarity (XlogP -0.5), a reversed-phase HPLC method is appropriate. The pyridine ring contains a chromophore, making UV detection a suitable choice. A gradient elution is selected to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak.
Protocol: HPLC-UV Purity Method
Objective: To separate the main component from potential process-related impurities and degradation products.
Instrumentation:
-
HPLC or UPLC system with a binary or quaternary pump.
-
Autosampler with temperature control.
-
Column oven.
-
UV/PDA Detector.
Materials:
-
6-amino-N-methylpyridine-3-sulfonamide sample.
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, LC-MS grade.
-
Water, HPLC grade (e.g., Milli-Q).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent peak shape and efficiency for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to ensure consistent protonation of the basic pyridine nitrogen, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient ensures elution of a wide range of potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| Detection | 254 nm | A common wavelength for aromatic compounds; a full PDA scan (200-400 nm) is recommended during method development to find the optimal wavelength. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:ACN) to a final concentration of 0.5 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject a blank (diluent), a system suitability standard, and the prepared samples.
-
Data Analysis: Integrate all peaks. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
Mass Spectrometry for Identity Confirmation
Mass spectrometry provides definitive confirmation of the molecular weight, which is a critical identity test. Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the mass analysis of the primary peak separated by HPLC.
Rationale for Method Design
Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like 6-amino-N-methylpyridine-3-sulfonamide. The presence of basic nitrogen atoms (amino and pyridine groups) makes it highly amenable to ionization in positive ion mode ([M+H]⁺).
Protocol: LC-MS Identity Confirmation
Objective: To confirm the molecular weight of the target compound.
Instrumentation:
-
LC system (as described in Section 3.2).
-
Mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
Caption: A typical workflow for an LC-MS experiment.
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The molecule contains basic nitrogens that are readily protonated. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray generation. |
| Scan Range | 50 - 500 m/z | Covers the expected mass of the parent ion and potential fragments or adducts. |
| Expected Ion | [M+H]⁺ = 188.0488 m/z | Calculated from the monoisotopic mass (187.0416 Da) + mass of a proton.[3] |
| Expected Adducts | [M+Na]⁺ = 210.0307 m/z | Sodium adducts are common in ESI and serve as secondary confirmation.[3] |
Procedure:
-
Utilize the HPLC method described in Section 3.2.
-
Divert the flow from the HPLC column into the MS detector post-UV detector.
-
Acquire the mass spectrum across the chromatographic peak corresponding to 6-amino-N-methylpyridine-3-sulfonamide.
-
Confirm that the observed mass for the primary ion matches the theoretical [M+H]⁺ value within an acceptable mass tolerance (e.g., < 5 ppm for HRMS).
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -NH₂ and -NH-).
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Features:
-
Aromatic Protons: Signals in the aromatic region (approx. 6.0-8.5 ppm) corresponding to the protons on the pyridine ring.
-
N-Methyl Protons: A singlet or doublet (if coupled to the sulfonamide NH) in the aliphatic region (approx. 2.5-3.5 ppm).
-
Amino Protons (-NH₂): A broad singlet, whose chemical shift is concentration and solvent-dependent.
-
Sulfonamide Proton (-SO₂NH-): A potentially broad signal.
-
-
Expected ¹³C NMR Features: Signals corresponding to the distinct carbon atoms in the molecule, including aromatic carbons and the N-methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Analyze the sample as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Vibrations:
-
N-H Stretching (Amino): 3300-3500 cm⁻¹ (typically two bands).
-
C-H Stretching (Aromatic & Methyl): 2850-3100 cm⁻¹.
-
S=O Stretching (Sulfonamide): Asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹.
-
C=C / C=N Stretching (Pyridine Ring): 1400-1600 cm⁻¹.
-
Conclusion
The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 6-amino-N-methylpyridine-3-sulfonamide. By systematically applying chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structure of this compound, ensuring data integrity for regulatory submissions and further development. It is imperative that these proposed methods undergo full validation in accordance with relevant guidelines (e.g., ICH Q2(R1)) before implementation in a regulated environment.
References
-
PubChem. (n.d.). 6-Aminopyridine-3-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 6-Amino-5-methylpyridine-3-sulfonic acid, 97%. Retrieved from [Link]
-
Wikipedia. (2023). Sulfapyridine. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Retrieved from [Link]
-
Synthetic Molecules Pvt. Ltd. (n.d.). 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-amino-n-methylpyridine-3-sulfonamide (C6H9N3O2S). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-amino-6-(methylamino)pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 4-(3'-methylphenyl)amino-3-pyridine sulfonamide. Retrieved from [Link]
Sources
Application Notes and Protocols for the Comprehensive NMR Spectroscopic Analysis of 6-amino-N-methylpyridine-3-sulfonamide
Introduction: The Structural Imperative of 6-amino-N-methylpyridine-3-sulfonamide in Drug Discovery
6-amino-N-methylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a substituted aminopyridine ring coupled with a sulfonamide moiety, presents a rich scaffold for therapeutic innovation. The precise characterization of this molecule is paramount for understanding its structure-activity relationship (SAR), ensuring purity, and meeting stringent regulatory standards. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous structural elucidation of such small molecules.[1]
This comprehensive guide provides a detailed protocol for the complete NMR spectroscopic characterization of 6-amino-N-methylpyridine-3-sulfonamide. We will delve into one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, offering not just a procedural outline but also the underlying scientific rationale for experimental choices and a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the rigorous analysis of complex organic molecules.
Molecular Structure and Numbering Scheme
For clarity throughout this guide, the following IUPAC-recommended numbering scheme for 6-amino-N-methylpyridine-3-sulfonamide will be utilized.
Caption: IUPAC Numbering for 6-amino-N-methylpyridine-3-sulfonamide.
Part 1: Foundational Analysis - 1D NMR Spectroscopy
Sample Preparation: The Key to High-Quality Spectra
The quality of the final NMR data is critically dependent on meticulous sample preparation.
Protocol:
-
Analyte Purity: Ensure the 6-amino-N-methylpyridine-3-sulfonamide sample is of high purity, free from paramagnetic impurities which can cause significant line broadening.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its deuterated nature prevents interference in ¹H NMR spectra. The residual proton signal of DMSO-d₆ at ~2.50 ppm and the carbon signal at ~39.52 ppm serve as convenient internal references.[2]
-
Concentration:
-
For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of DMSO-d₆ is optimal.
-
For ¹³C NMR and 2D experiments, a more concentrated sample of 20-30 mg in 0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[3]
-
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: After capping the NMR tube, gently invert it several times to ensure a homogeneous solution.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides the initial and most direct insight into the proton environment of the molecule.
Anticipated ¹H NMR Spectrum (500 MHz, DMSO-d₆):
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H2 | ~8.4 | d | ~2.5 | 1H | Deshielded by adjacent ring nitrogen and sulfonamide group. |
| H4 | ~7.8 | dd | ~8.5, ~2.5 | 1H | Coupled to both H2 and H5. |
| H5 | ~6.6 | d | ~8.5 | 1H | Shielded by the electron-donating amino group. |
| NH₂ | ~6.5 | br s | - | 2H | Broad signal due to quadrupole broadening and exchange with residual water. |
| NH (Me) | ~7.5 | q | ~5.0 | 1H | Coupled to the methyl protons. |
| CH₃ | ~2.6 | d | ~5.0 | 3H | Coupled to the adjacent NH proton. |
Interpretation Causality:
-
The chemical shifts of the pyridine ring protons (H2, H4, H5) are influenced by the electronic effects of the substituents. The electron-withdrawing sulfonamide group deshields the ortho (H2) and para (H4) protons, shifting them downfield. Conversely, the electron-donating amino group shields the ortho (H5) proton, shifting it upfield.
-
The observed splitting patterns (multiplicities) are governed by through-bond scalar coupling (J-coupling) with neighboring protons. These couplings provide crucial information about the connectivity of the proton network.[4]
¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH, CH₂, and CH₃ groups.[5][6][7][8]
Anticipated ¹³C and DEPT Data (125 MHz, DMSO-d₆):
| Carbon Label | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Signal | Inferred Carbon Type | Rationale |
| C2 | ~150 | Positive | Present | CH | Deshielded by adjacent nitrogen and proximity to the sulfonamide group. |
| C3 | ~135 | None | Absent | C (Quaternary) | Attached to the electron-withdrawing sulfonamide group. |
| C4 | ~140 | Positive | Present | CH | Deshielded by the ring nitrogen. |
| C5 | ~110 | Positive | Present | CH | Shielded by the electron-donating amino group. |
| C6 | ~160 | None | Absent | C (Quaternary) | Attached to the amino group and adjacent to the ring nitrogen. |
| C7 (CH₃) | ~29 | Positive | Absent | CH₃ | Typical chemical shift for an N-methyl group. |
Experimental Workflow:
Caption: Workflow for 1D NMR experiments.
Part 2: Advanced Structural Elucidation - 2D NMR Spectroscopy
Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations.[9]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment identifies protons that are scalar coupled to each other, typically over two to three bonds.[10] This is fundamental for tracing out the spin systems within the molecule.
Anticipated COSY Correlations:
-
A strong cross-peak between H4 and H5 , confirming their ortho relationship.
-
A weaker cross-peak between H2 and H4 , confirming their meta relationship.
-
A clear cross-peak between the NH (Me) proton and the CH₃ protons, confirming the N-methylsulfonamide moiety.
Interpretation Protocol:
-
Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.
-
Locate the off-diagonal cross-peaks. Each cross-peak at (δ₁, δ₂) indicates that the proton at δ₁ is coupled to the proton at δ₂.
-
Trace the connectivity pathways. For example, starting from the well-defined doublet of H5, a cross-peak will lead to the doublet of doublets of H4.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹JCH coupling). This is the most reliable method for assigning protonated carbons.
Anticipated HSQC Correlations:
| Proton | Correlated Carbon |
| H2 | C2 |
| H4 | C4 |
| H5 | C5 |
| CH₃ | C7 |
Self-Validation: The HSQC data must be consistent with the DEPT results. For instance, the carbons showing correlations in the HSQC spectrum (C2, C4, C5, C7) should correspond to the CH and CH₃ signals identified by DEPT.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons over two to four bonds (ⁿJCH, where n=2, 3, 4). This allows for the connection of different spin systems and the assignment of quaternary carbons.
Key Anticipated HMBC Correlations for Structural Assembly:
| Proton | Correlated Carbons (over 2-4 bonds) | Structural Information Confirmed |
| H2 | C3, C4, C6 | Confirms the position of the sulfonamide group at C3 and the amino group at C6. |
| H4 | C2, C3, C5, C6 | Links the entire pyridine ring. |
| H5 | C3, C4, C6 | Confirms the connectivity around the amino-substituted side of the ring. |
| CH₃ | C3, S (indirectly) | Crucially links the methyl group to the sulfonamide moiety and, in turn, to the pyridine ring at C3. |
| NH (Me) | C7, C3 | Provides further confirmation of the N-methylsulfonamide structure. |
Logical Flow for Spectral Analysis:
Caption: Logical workflow for 2D NMR spectral interpretation.
Conclusion: A Validated Approach to Structural Certainty
By systematically applying this suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment of 6-amino-N-methylpyridine-3-sulfonamide can be achieved. This protocol emphasizes a self-validating approach, where the data from each experiment corroborates the others, leading to a high degree of confidence in the final structure. For professionals in drug development, this level of analytical rigor is not merely academic but a critical component of building a robust data package for regulatory submission and advancing a compound through the development pipeline.
References
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
-
Chemistry LibreTexts. HMBC and HMQC Spectra. [Link]
-
Chemistry LibreTexts. COSY Spectra. [Link]
-
Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. DEPT ¹³C NMR Spectroscopy. [Link]
-
MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
-
The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
-
YouTube. Introduction to COSY NMR Spectroscopy. [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
Columbia University, NMR Core Facility. COSY. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
YouTube. What Is HSQC NMR? - Chemistry For Everyone. [Link]
-
CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]
-
University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]
-
YouTube. DEPT Carbon NMR Spectroscopy. [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
ANUCHEM. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
University of California, Berkeley. Small molecule NMR sample preparation. [Link]
-
University College London. Sample Preparation. [Link]
-
YouTube. What Is HMBC NMR? - Chemistry For Everyone. [Link]
-
OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
ResearchGate. ¹H (a) and ¹³C (b) NMR spectra of.... [Link]
-
JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]
-
ResearchGate. ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
Sources
- 1. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
using 6-amino-N-methylpyridine-3-sulfonamide as a chemical building block
A Guide for Researchers in Organic Synthesis and Medicinal Chemistry
Introduction
6-Amino-N-methylpyridine-3-sulfonamide is a substituted aminopyridine derivative that holds potential as a versatile chemical building block in the fields of medicinal chemistry and materials science. Its unique structural features, including a primary amino group, a sulfonamide moiety, and a pyridine ring, offer multiple points for chemical modification. This allows for the systematic exploration of chemical space in drug discovery and the synthesis of novel functional materials. The pyridine ring serves as a key heterocyclic scaffold, while the amino and sulfonamide groups provide opportunities for forming a variety of chemical bonds and engaging in crucial intermolecular interactions, such as hydrogen bonding.
This document provides a comprehensive overview of the properties, potential applications, and synthetic protocols related to 6-amino-N-methylpyridine-3-sulfonamide, aimed at researchers, scientists, and drug development professionals.
Chemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of 6-amino-N-methylpyridine-3-sulfonamide is essential for its effective use in synthesis. The molecule's reactivity is primarily dictated by the nucleophilicity of the 6-amino group and the potential for substitution reactions on the pyridine ring.
Table 1: Physicochemical Properties of 6-Amino-N-methylpyridine-3-sulfonamide
| Property | Value | Source |
| CAS Number | 1020253-23-4 | |
| Molecular Formula | C₆H₉N₃O₂S | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% |
The presence of both a basic amino group and an acidic sulfonamide proton suggests that the compound is amphoteric. The reactivity of the 6-amino group can be modulated by the electron-withdrawing nature of the sulfonamide group at the 3-position of the pyridine ring. This electronic effect can influence the outcomes of various chemical transformations.
Synthetic Applications and Methodologies
The strategic placement of functional groups in 6-amino-N-methylpyridine-3-sulfonamide makes it a valuable precursor for a range of chemical transformations. The primary amino group is a key handle for derivatization, enabling the construction of more complex molecular architectures.
Protocol 1: Acylation of the 6-Amino Group
A common and fundamental transformation for this building block is the acylation of the 6-amino group to form amides. This reaction is typically straightforward and high-yielding.
Workflow for Acylation:
Caption: General workflow for the acylation of 6-amino-N-methylpyridine-3-sulfonamide.
Detailed Steps:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 6-amino-N-methylpyridine-3-sulfonamide in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add 1.0 to 1.2 equivalents of the desired acylating agent (e.g., an acyl chloride or anhydride) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the starting material is consumed as indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Sulfonamide Formation via Buchwald-Hartwig Amination
The 6-amino group can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. This powerful reaction allows for the construction of carbon-nitrogen bonds.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination of 6-amino-N-methylpyridine-3-sulfonamide.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube, add 1 equivalent of 6-amino-N-methylpyridine-3-sulfonamide, 1.1 equivalents of the aryl halide or triflate, 1.5-2.0 equivalents of a base (e.g., cesium carbonate or potassium phosphate), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cooling and Filtration: Allow the reaction to cool to room temperature. Dilute with a suitable solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Workup and Extraction: Concentrate the filtrate and perform an aqueous workup, followed by extraction with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Applications in Drug Discovery
The pyridine sulfonamide scaffold is a well-established pharmacophore found in a number of clinically approved drugs and investigational agents. The structural motifs present in 6-amino-N-methylpyridine-3-sulfonamide make it an attractive starting point for the synthesis of compounds targeting a variety of biological targets.
Potential Therapeutic Areas:
-
Oncology: Substituted pyridine sulfonamides have been explored as inhibitors of various kinases and other enzymes involved in cancer cell signaling.
-
Infectious Diseases: This scaffold can be elaborated to generate novel antibacterial or antiviral agents.
-
Inflammation and Immunology: Derivatives may act as modulators of inflammatory pathways.
The ability to readily modify the 6-amino group allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.
Conclusion
6-Amino-N-methylpyridine-3-sulfonamide is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its distinct functional groups provide a platform for a wide range of chemical transformations, enabling the efficient construction of complex molecules with potential therapeutic applications. The protocols outlined in this document provide a starting point for researchers to explore the rich chemistry of this compound and to unlock its full potential in their scientific endeavors. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
large-scale synthesis of 6-amino-N-methylpyridine-3-sulfonamide
An Application Note and Protocol for the Large-Scale Synthesis of 6-amino-N-methylpyridine-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the , a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in a multi-step process, commencing with the chlorosulfonation of 2-aminopyridine, followed by amination with methylamine. This application note details the underlying chemical principles, provides a step-by-step protocol, and addresses critical considerations for process optimization and safety.
Introduction
Pyridine sulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The target molecule, 6-amino-N-methylpyridine-3-sulfonamide, serves as a crucial building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of high importance for the pharmaceutical industry. This guide outlines a robust and reproducible method for its production on a large scale.
Synthetic Strategy
The proposed synthetic route is a two-step process, as illustrated in the workflow diagram below. The strategy is designed for scalability and efficiency, utilizing readily available starting materials.
Figure 1: Overall synthetic workflow for 6-amino-N-methylpyridine-3-sulfonamide.
Step 1: Chlorosulfonation of 2-Aminopyridine
The initial step involves the electrophilic substitution of a sulfonyl chloride group onto the pyridine ring. 2-aminopyridine is used as the starting material due to the activating effect of the amino group, which directs the substitution to the 3- and 5-positions. The reaction with chlorosulfonic acid is a well-established method for introducing a sulfonyl chloride group onto aromatic rings.[3]
Step 2: Amination of 6-Amino-pyridine-3-sulfonyl chloride
The resulting 6-amino-pyridine-3-sulfonyl chloride is then reacted with methylamine to form the desired N-methylsulfonamide. This is a nucleophilic substitution reaction where the methylamine displaces the chloride on the sulfonyl group.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminopyridine | ≥98% | Sigma-Aldrich |
| Chlorosulfonic acid | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methylamine solution | 40% in water | Sigma-Aldrich |
| Sodium bicarbonate | ≥99.5% | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Sigma-Aldrich |
| Petroleum ether | HPLC grade | Sigma-Aldrich |
Step-by-Step Protocol: Large-Scale Synthesis
Step 1: Synthesis of 6-Amino-pyridine-3-sulfonyl chloride
-
Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (20 L).
-
Cooling: The solvent is cooled to 0-5 °C using a chiller.
-
Addition of 2-Aminopyridine: 2-Aminopyridine (2.0 kg, 21.25 mol) is added portion-wise to the stirred solvent, ensuring the temperature remains below 10 °C.
-
Slow Addition of Chlorosulfonic Acid: Chlorosulfonic acid (3.71 kg, 31.88 mol) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the reaction temperature between 0-5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully and slowly poured onto crushed ice (40 kg) with vigorous stirring.
-
Neutralization: The pH of the aqueous layer is adjusted to 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 5 L).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-amino-pyridine-3-sulfonyl chloride.
Step 2: Synthesis of 6-amino-N-methylpyridine-3-sulfonamide
-
Reactor Setup: A 50 L glass-lined reactor is charged with the crude 6-amino-pyridine-3-sulfonyl chloride from the previous step and dichloromethane (15 L).
-
Cooling: The mixture is cooled to 0-5 °C.
-
Addition of Methylamine: A 40% aqueous solution of methylamine (2.47 kg, 31.88 mol) is added dropwise over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction progress is monitored by TLC.
-
Washing: The reaction mixture is washed with water (2 x 10 L) and brine (10 L).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 6-amino-N-methylpyridine-3-sulfonamide.[4]
Process Optimization and Considerations
-
Temperature Control: Maintaining a low temperature during the addition of chlorosulfonic acid is crucial to prevent side reactions and ensure the desired regioselectivity.
-
Moisture Control: The use of anhydrous solvents and a nitrogen atmosphere is recommended in the first step to prevent the hydrolysis of chlorosulfonic acid and the sulfonyl chloride intermediate.
-
Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be carried out in a well-ventilated fume hood. The quenching step is highly exothermic and should be performed with extreme caution.
-
Work-up: The neutralization and extraction steps are critical for obtaining a clean product and good yield. Efficient separation of the layers is important.
Data Summary
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (kg) | Actual Yield (kg) | Purity (by HPLC) |
| 1 | 6-Amino-pyridine-3-sulfonyl chloride | 192.62 | 4.10 | 3.2-3.5 | ~90% (crude) |
| 2 | 6-amino-N-methylpyridine-3-sulfonamide | 187.21 | 3.98 | 2.8-3.2 | >98% (after purification) |
Conclusion
The described two-step synthesis provides a scalable and efficient method for the large-scale production of 6-amino-N-methylpyridine-3-sulfonamide. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This protocol serves as a valuable resource for researchers and professionals in the field of drug development.
References
- WIPO Patent Scope. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.
- J&K Scientific. (n.d.). 6-Amino-5-methylpyridine-3-sulfonic acid, 97%.
- Ghiai, R., Alavinia, S., & Ghorbani-Vaghei, R. (2022). Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines. RSC Publishing.
- Sigma-Aldrich. (n.d.). 6-aminopyridine-3-sulfonamide AldrichCPR.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
- ChemicalBook. (n.d.). pyridine-3-sulfonyl chloride synthesis.
- Patent 0000816. (n.d.). Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Google Patents. (n.d.). US5082944A - Production of pyridine-3-sulfonic acid.
- ResearchGate. (n.d.). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. (2025). ScienceDirect.
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
- RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
- PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Google Patents. (n.d.). US3544581A - Production of 6-amino-penicillanic acid sulfoxide.
- PubChem. (n.d.). Amino- or ammonium-containing sulfonic acid, phosphonic acid and carboxylic acid derivatives and their medical use - Patent US-10829506-B2.
- National Institutes of Health. (n.d.). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide.
- MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
- Justia Patents. (n.d.). Chichibabin aminations of pyridine bases.
- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
- WIPO Patent Scope. (n.d.). METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 3. Chlorosulfonic acid coated on porous organic polymer as a bifunctional catalyst for the one-pot three-component synthesis of 1,8-naphthyridines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05070F [pubs.rsc.org]
- 4. 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-amino-N-methylpyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide to the proper handling, storage, and use of 6-amino-N-methylpyridine-3-sulfonamide (CAS No. 94924-82-0). The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. The guide emphasizes the rationale behind each procedural step, drawing from established principles of chemical safety and the known properties of sulfonamide-class compounds.
Compound Profile and Physicochemical Properties
6-amino-N-methylpyridine-3-sulfonamide is a heterocyclic sulfonamide derivative. Understanding its fundamental properties is critical for its appropriate use in experimental settings. The sulfonamide functional group and the pyridine ring are key features that influence its chemical reactivity, stability, and biological activity.[1]
Table 1: Physicochemical Data for 6-amino-N-methylpyridine-3-sulfonamide
| Property | Value | Source |
|---|---|---|
| CAS Number | 94924-82-0 | |
| Molecular Formula | C₆H₉N₃O₂S | |
| Molecular Weight | 187.22 g/mol | |
| Appearance | White to Off-White Crystalline Solid | [2] |
| Melting Point | 140-141 °C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol.[2] |
| pKa (Predicted) | 9.53 ± 0.60 |[2] |
Hazard Identification and Personal Protective Equipment (PPE)
As a powdered chemical with potential biological activity, a stringent safety-first approach is mandatory. While specific toxicity data for this exact compound is limited, the general class of sulfonamides and related pyridine derivatives warrants careful handling to avoid irritation and unknown systemic effects.[4][5] GHS classifications for structurally similar compounds indicate potential hazards.[5][6]
Identified Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5][6][7]
The causality for these hazards lies in the chemical's ability to interact with biological tissues. The amino and sulfonamide groups can interact with proteins and membranes, leading to irritation. Fine powders are easily aerosolized, posing an inhalation risk.[7][8] Therefore, a multi-layered PPE strategy is essential.
Caption: Decision tree for appropriate storage conditions.
Table 2: Recommended Storage Conditions Summary
| Form | Temperature | Atmosphere | Container | Duration | Rationale |
|---|---|---|---|---|---|
| Solid (Unopened) | Room Temperature | As shipped | Original, sealed | Long-term | Manufacturer's seal ensures integrity. |
| Solid (Opened) | Room Temperature | Inert (Ar/N₂) | Tightly sealed, inside desiccator | Long-term | Prevents oxidation and hydrolysis. [9] |
| Solid (In-Use) | Room Temperature | Ambient | Tightly sealed | Short-term | Minimize exposure during active use. |
| Solution (e.g., in DMSO) | 2-8 °C (Refrigerated) | Ambient | Tightly sealed, amber vial | Short-term (days) | Refrigeration slows degradation. [10]Light protection is critical. [11] |
| Solution (e.g., in DMSO) | ≤ -20 °C (Frozen) | Ambient | Tightly sealed, amber vial | Long-term (weeks) | For longer-term solution storage, though freeze-thaw cycles should be minimized. Note that some sulfonamides show degradation in frozen storage over many months. [12]|
Protocol for Handling and Weighing (Solid Form)
Handling the powdered form of this compound presents the highest risk of personnel exposure. All operations must be conducted within a certified chemical fume hood.
-
Prepare Workspace: Ensure the fume hood sash is at the proper working height. Clean the work surface. Place a chemical-resistant weighing mat or paper on the balance.
-
Assemble Equipment: Have spatulas, weighing boats/paper, and pre-labeled receiving vials ready inside the hood.
-
Equilibrate Compound: If the compound has been stored in a desiccator, allow the sealed container to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Don PPE: Wear double nitrile gloves, a lab coat, and safety goggles.
-
Weighing Procedure:
-
Open the container inside the fume hood.
-
Use a clean spatula to carefully transfer the desired amount of powder to the weighing vessel on the balance.
-
Causality: Perform this action slowly and deliberately to minimize dust generation. Avoid tapping or dropping the spatula, which can aerosolize the fine powder. [8] * Once the desired mass is obtained, securely close the primary container.
-
-
Cleanup:
-
Carefully fold the weighing paper/mat and dispose of it in the designated solid chemical waste container.
-
Wipe the spatula clean with a solvent-dampened wipe (e.g., 70% ethanol) and dispose of the wipe in the same waste stream.
-
Remove the outer pair of gloves and dispose of them before exiting the fume hood.
-
-
Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete. [7]
Protocol for Solution Preparation
Preparing solutions requires careful solvent selection and handling to ensure complete dissolution and stability.
-
Solvent Selection: Based on available data, DMSO and Methanol are suitable solvents. [2]For biological assays, sterile, anhydrous-grade DMSO is recommended.
-
Preparation:
-
Perform all steps in a chemical fume hood.
-
Add the weighed solid to an appropriate sterile, amber glass vial.
-
Add the desired volume of solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the solid does not fully dissolve, gentle warming (to 30-40°C) or sonication may be required.
-
Causality: Avoid excessive heat, which could accelerate degradation. Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Storage: Once dissolved, store the solution as recommended in Table 2. For long-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release. [13]
Caption: General workflow for responding to a chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [9]Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [9]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [9]* Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. [4]
Waste Disposal
All waste materials, including empty containers, contaminated PPE, and unused compound, must be disposed of as hazardous chemical waste.
-
Segregation: Keep waste containing 6-amino-N-methylpyridine-3-sulfonamide separate from other waste streams.
-
Containment: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS office for specific protocols. Never dispose of this chemical down the drain or in regular trash. [13]
References
-
J&K Scientific. (n.d.). 6-Amino-5-methylpyridine-3-sulfonic acid, 97%. Retrieved from [Link]
-
Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
Dar, O. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
- Posyniak, A., et al. (2003). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. Bulletin of the Veterinary Institute in Pulawy.
-
Ashiq, M. I., et al. (2012). Synthesis of Sulfenamides from Aminoesters and their Stability. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]
-
University of Washington. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
California Polytechnic State University. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. Retrieved from [Link]
-
Tsolaki, E., et al. (2024). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules. Retrieved from [Link]
-
LabTAG. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
-
Drugs.com. (n.d.). Sulfonamides General Statement Monograph for Professionals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20215013, 2-amino-N-methylpyridine-3-sulfonamide. Retrieved from [Link]
-
Li, L., & Xun, L. (2002). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-n-methylpyridine-3-sulfonamide. Retrieved from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 [chemicalbook.com]
- 3. 6-amino-N-methylpyridine-3-sulfonamide | 94924-82-0 [sigmaaldrich.com]
- 4. keyorganics.net [keyorganics.net]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. 2-amino-N-methylpyridine-3-sulfonamide | C6H9N3O2S | CID 20215013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. aksci.com [aksci.com]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. Sulfonamides General Statement Monograph for Professionals - Drugs.com [drugs.com]
- 12. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Purification of 6-amino-N-methylpyridine-3-sulfonamide
Welcome to the technical support center for 6-amino-N-methylpyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in the purification of this versatile intermediate. Due to its unique physicochemical properties—possessing both a basic pyridine ring and a weakly acidic sulfonamide moiety—this compound presents specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.
Section 1: Understanding the Core Challenges & Initial Strategy
The purification of 6-amino-N-methylpyridine-3-sulfonamide is non-trivial. Its amphoteric nature, high polarity, and potential for strong intermolecular hydrogen bonding dictate its behavior in various separation techniques.
FAQ 1: What are the most common impurities I should anticipate?
Understanding potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from unreacted starting materials or side reactions during synthesis. A plausible synthetic route involves the reaction of 6-aminopyridine-3-sulfonyl chloride with methylamine. Based on this, the following impurities are common.
| Impurity Name | Likely Source | Significance |
| 6-aminopyridine-3-sulfonic acid | Hydrolysis of the sulfonyl chloride starting material. | Highly polar; can be difficult to remove from the final product. |
| 6-aminopyridine-3-sulfonyl chloride | Unreacted starting material.[1] | Reactive and can lead to other byproducts during work-up or storage. |
| Bis-(6-aminopyridin-3-yl)sulfone | Dimerization side reaction. | Less polar than the desired product; often a key impurity to monitor. |
| Residual Solvents (e.g., DCM, THF) | Synthesis and work-up. | Must be removed to meet regulatory standards (e.g., ICH guidelines). |
| Triethylamine Hydrochloride | Byproduct if triethylamine is used as a base.[2] | Water-soluble salt; typically removed during aqueous work-up. |
FAQ 2: Should I prioritize recrystallization or chromatography for purification?
The choice depends on the purity and scale of your crude material. A logical workflow can help you decide on the most efficient path forward.
Sources
Technical Support Center: Optimizing Pyridosulfonamide Synthesis
Welcome to the technical support center for pyridosulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of this critical structural motif. Pyridosulfonamides are prevalent in a vast array of therapeutic agents, and mastering their synthesis is key to successful drug discovery programs.[1][2]
This document moves beyond simple protocols to provide in-depth, experience-driven advice. We will explore the causality behind reaction parameters, troubleshoot common experimental hurdles, and provide validated workflows to enhance the efficiency and success rate of your syntheses.
Section 1: The Core Reaction - Mechanism & Key Parameters
The most reliable and widely used method for constructing pyridosulfonamides is the coupling of a pyridinesulfonyl chloride with a primary or secondary amine.[1][3] This reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride.
The overall transformation is: Py-SO₂Cl + R¹R²NH → Py-SO₂NR¹R² + HCl
A base is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Key Reaction Components & Their Roles
-
Pyridinesulfonyl Chloride (The Electrophile): This is the most common sulfur electrophile for this reaction. Its reactivity is paramount, but so is its stability. These reagents are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, a common source of failed reactions.[2]
-
Amine (The Nucleophile): The nucleophilicity of the amine is a critical factor. Electron-rich aliphatic amines are generally more reactive than electron-deficient anilines.[4] Steric hindrance around the nitrogen atom can significantly slow down the reaction rate.[4]
-
Base (The Acid Scavenger): The choice of base is crucial for success. It must be strong enough to neutralize HCl but should not introduce competing side reactions. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used, often acting as both the base and a nucleophilic catalyst.
-
Solvent (The Reaction Medium): The solvent must dissolve the reactants and should be inert to the reaction conditions. It also plays a role in reaction rate and managing exotherms. Anhydrous (dry) solvents are essential to prevent the hydrolysis of the sulfonyl chloride.
Section 2: General Guidance & Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up a pyridosulfonamide synthesis for the first time.
Q1: What is a reliable starting point for my reaction conditions?
A1: A robust starting protocol involves slowly adding a solution of the pyridinesulfonyl chloride (1.0 eq.) to a solution of the amine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile at 0 °C.[5][6] The reaction is then allowed to warm to room temperature and stirred until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: How do I choose the optimal solvent for my reaction?
A2: Solvent choice depends on the solubility of your starting materials and the desired reaction temperature. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Considerations |
| Dichloromethane (DCM) | 40 | 9.1 | Excellent solubility for many organics. Volatile, easy to remove. |
| Acetonitrile (ACN) | 82 | 37.5 | Good general-purpose solvent, polar.[6] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good for a wide range of substrates. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, useful for sluggish reactions requiring heat. |
| Pyridine | 115 | 12.4 | Can act as both solvent and base. Useful for less reactive amines. |
Q3: Which base should I use and why?
A3: The base neutralizes the generated HCl. The choice depends on the amine's reactivity and potential side reactions.
-
Triethylamine (TEA) / DIPEA: These are standard, non-nucleophilic hindered bases suitable for most reactions. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous.
-
Pyridine: Often used when the amine is a salt (e.g., an HCl salt). It can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate, which then reacts with the amine. This is particularly useful for less reactive amines.
-
Aqueous Base (e.g., NaOH, K₂CO₃) in a biphasic system (Schotten-Baumann conditions): This can be effective for simple, robust amines but is less common for complex molecules due to potential hydrolysis of the sulfonyl chloride and product.
Q4: How can I effectively monitor the reaction's progress?
A4:
-
TLC: The most common method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting materials and the product. The product sulfonamide is typically less polar than the starting amine but more polar than the sulfonyl chloride.
-
LC-MS: Provides definitive mass confirmation of the product and allows for accurate quantification of starting material consumption. This is the preferred method in a drug discovery setting.
Section 3: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My TLC/LC-MS shows only starting materials, even after several hours. What went wrong?
A: This indicates a fundamental issue with reactivity.
-
Check Your Sulfonyl Chloride: This is the most common culprit. Pyridinesulfonyl chlorides can degrade upon storage, especially if exposed to moisture. Confirm its integrity by NMR or react a small amount with a simple, highly reactive amine (like benzylamine) as a test.
-
Insufficiently Nucleophilic Amine: If your amine is electron-deficient (e.g., 4-nitroaniline) or very sterically hindered, the reaction will be slow.[4] Consider switching to a more forcing solvent like DMF and heating the reaction (e.g., to 50-80 °C). Using pyridine as the base/solvent can also help by forming a more reactive intermediate.
-
Amine is Protonated: If your amine starting material is an HCl or TFA salt, you must use at least two equivalents of base: one to neutralize the salt and one to scavenge the HCl produced during the reaction.
-
Low Temperature: While starting at 0 °C is good practice to control the initial exotherm, some reactions require thermal energy to proceed. Allow the reaction to warm to room temperature and, if necessary, gently heat it.
Problem 2: Multiple Spots on TLC - Side Product Formation
Q: I see a new spot on my TLC that is not my product. What could it be?
A:
-
Hydrolyzed Sulfonyl Chloride: If a baseline, polar spot appears that corresponds to the pyridinesulfonic acid, it means your sulfonyl chloride has been hydrolyzed. This is caused by water in the solvent, reagents, or glassware. Ensure you are using anhydrous solvents and properly dried glassware.
-
Bis-Sulfonylation of Primary Amine: If you are using a primary amine (R-NH₂), it's possible for it to react twice, forming a bis-sulfonylimide (Py-SO₂)₂NR. This is more common if an excess of sulfonyl chloride is used or if the addition is too fast.
-
Solution: Use a slight excess of the amine (1.1-1.2 eq.) and add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the electrophile.
-
Problem 3: Difficult Purification
Q: My reaction is complete, but I'm struggling to isolate a pure product. What are my options?
A:
-
Removing Excess Amine/Base: The tertiary amine base (like TEA) and its hydrochloride salt can complicate purification. Perform an aqueous workup: dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to remove the basic impurities, followed by a wash with brine and drying over Na₂SO₄.
-
Product is an Oil: If the product fails to crystallize, purification by silica gel column chromatography is the standard method.[6]
-
Product is Water-Soluble: If your product has high polarity, it may be lost to the aqueous layers during workup. In this case, it may be better to simply filter off the base-hydrochloride salt, concentrate the filtrate, and directly purify the residue by chromatography or crystallization.
Section 4: Protocols & Workflows
General Protocol for Pyridosulfonamide Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.1 mmol, 1.1 eq.) and anhydrous dichloromethane (DCM, 0.2 M).
-
Add triethylamine (1.5 mmol, 1.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the pyridinesulfonyl chloride (1.0 mmol, 1.0 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is consumed (typically 1-4 hours).
-
Upon completion, dilute the mixture with DCM. Wash with 1M HCl (2x), followed by saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography or crystallization to yield the pure pyridosulfonamide.[6][7]
Visualization of Workflow & Troubleshooting
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: Decision tree for troubleshooting pyridosulfonamide synthesis.
References
-
Jadhav, S. A., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry, 53(01), 1-15. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Ghosh, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34229-34255. [Link]
-
Epp, J. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9437-9441. [Link]
-
Weldon, S. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(43), 5795-5797. [Link]
-
Zia, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(28), 17542-17553. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 257-276). Royal Society of Chemistry. [Link]
-
Yaremenko, A. G., et al. (2020). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5192. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. Current Organic Chemistry, 28(2), 108-124. [Link]
-
Peters, B. K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21288-21296. [Link]
-
Peters, B. K., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21288-21296. [Link]
- Northey, E. H. (1956). U.S. Patent No. 2,777,844. Washington, DC: U.S.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 6-amino-N-methylpyridine-3-sulfonamide
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound 6-amino-N-methylpyridine-3-sulfonamide. As drug development pipelines explore novel chemical entities, understanding the specificity of new molecules is paramount. This document outlines the strategic design of haptens, the development of a robust immunoassay, and the subsequent comparative analysis against structurally related compounds. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a scientifically rigorous approach to characterizing the immunochemical profile of this and other novel sulfonamides.
Introduction: The Imperative of Specificity in Sulfonamide Development
Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications. A critical aspect of their development and monitoring is the potential for cross-reactivity, where antibodies developed against one sulfonamide may also bind to other structurally similar molecules. This can lead to inaccurate quantification in immunoassays and has been a subject of extensive study, particularly concerning allergic reactions. While it is generally accepted that there is no significant immunologic cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides, the introduction of novel sulfonamide structures necessitates a thorough evaluation of their specific binding properties.[1][2][3]
This guide focuses on 6-amino-N-methylpyridine-3-sulfonamide, a novel compound for which cross-reactivity data is not yet established. We will detail a systematic approach to generate this crucial information, from the rational design of immunochemical reagents to the execution and interpretation of a competitive enzyme-linked immunosorbent assay (cELISA).
Strategic Design and Synthesis of Immunochemical Reagents
The foundation of a reliable cross-reactivity study lies in the quality of the immunochemical reagents. This involves the synthesis of a hapten—a small molecule that can elicit an immune response only when attached to a large carrier—and its subsequent conjugation to proteins to create an immunogen and a coating antigen.
Hapten Design for 6-amino-N-methylpyridine-3-sulfonamide
The design of the hapten is a critical step that dictates the specificity of the resulting antibodies.[4] For 6-amino-N-methylpyridine-3-sulfonamide, a suitable hapten can be designed by introducing a linker arm at a position that is distal to the key structural motifs of the molecule. This strategy aims to generate antibodies that recognize the core structure of the target analyte. In this case, we propose introducing a carboxylic acid functional group at the N-methyl position, creating a derivative that can be readily conjugated to carrier proteins.
Synthesis of Immunogen and Coating Antigen
The synthesized hapten is then covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for the immunogen and Bovine Serum Albumin (BSA) for the coating antigen. The use of different carrier proteins for the immunogen and the coating antigen (a heterologous approach) is a common strategy to minimize non-specific binding and improve assay sensitivity.[5]
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a widely used immunoassay format for the detection and quantification of small molecules.[6][7][8] The principle of this assay is the competition between the free analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
Step-by-Step cELISA Protocol
-
Coating: Microtiter plates are coated with the coating antigen (6-amino-N-methylpyridine-3-sulfonamide hapten-BSA conjugate) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding of antibodies.
-
Competition: A mixture of the anti-sulfonamide antibody and the standard or sample (containing the free analyte) is added to the wells. The plate is incubated to allow for competition between the free analyte and the coated antigen for antibody binding.
-
Washing: The plates are washed to remove any unbound antibodies and analyte.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
Washing: The plates are washed to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
cELISA Workflow Diagram
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Comparative Analysis: Cross-Reactivity Profile
The cross-reactivity of the antibody is determined by testing its ability to bind to a panel of structurally related compounds. The results are typically expressed as the cross-reactivity percentage, calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the signal).
Cross-Reactivity (%) = (IC50 of 6-amino-N-methylpyridine-3-sulfonamide / IC50 of competing compound) x 100
Selection of Competing Compounds
A panel of compounds should be selected based on structural similarity to 6-amino-N-methylpyridine-3-sulfonamide. This includes common sulfonamide antibiotics and other pyridine-sulfonamide derivatives.
Molecular Structure Comparison
Caption: Structural comparison of the target analyte and potential cross-reactants.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical cross-reactivity data for an antibody raised against 6-amino-N-methylpyridine-3-sulfonamide.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 6-amino-N-methylpyridine-3-sulfonamide | 1.5 | 100 |
| Sulfadiazine | >1000 | <0.15 |
| Sulfamethoxazole | >1000 | <0.15 |
| Sulfapyridine | 500 | 0.3 |
| 6-aminopyridine-3-sulfonamide | 15 | 10 |
| 2-amino-6-methylpyridine | >1000 | <0.15 |
Interpretation and Implications
The hypothetical data in the table suggests that the antibody is highly specific for 6-amino-N-methylpyridine-3-sulfonamide. The low cross-reactivity with common sulfonamide antibiotics like sulfadiazine and sulfamethoxazole is consistent with the general understanding that the nature of the substituent on the sulfonamide nitrogen is a key determinant of antibody binding.[3] The 10% cross-reactivity with 6-aminopyridine-3-sulfonamide indicates that the N-methyl group plays a significant role in antibody recognition. The lack of cross-reactivity with 2-amino-6-methylpyridine demonstrates that the sulfonamide group is essential for binding.
These findings would imply that an immunoassay developed using this antibody would be highly selective for 6-amino-N-methylpyridine-3-sulfonamide, making it a valuable tool for specific detection and quantification in complex matrices.
Conclusion
The systematic approach outlined in this guide provides a robust framework for assessing the cross-reactivity of novel sulfonamides like 6-amino-N-methylpyridine-3-sulfonamide. By carefully designing haptens, developing a sensitive and specific immunoassay, and testing against a panel of structurally relevant compounds, researchers can gain critical insights into the immunochemical properties of new drug candidates. This information is essential for the development of reliable analytical methods and for ensuring the safety and efficacy of new therapeutic agents.
References
-
American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]
-
Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Allergies. Pharmacy, 7(3), 133. Retrieved from [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41–48. Retrieved from [Link]
-
Katmeh, M. F., Aherne, G. W., & Stevenson, D. (2024). Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry. Retrieved from [Link]
-
Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Pirmohamed, M., & Park, B. K. (2001). Haptenation of sulfonamide reactive metabolites to cellular proteins. Molecular pharmacology, 60(4), 848–857. Retrieved from [Link]
-
Tornero, P., De Barrio, M., Baeza, M. L., Herrero, T., & Rubio, M. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: Diagnostic value of patch testing. Contact Dermatitis, 51(2), 57–62. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. Retrieved from [Link]
-
Tornero, P., De Barrio, M., Baeza, M. L., Herrero, T., & Rubio, M. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. Contact dermatitis, 51(2), 57–62. Retrieved from [Link]
-
Fodey, T. L., Elliott, C. T., & Kennedy, D. G. (2007). Molecular Modeling of Hapten Structure and Relevance to Broad Specificity Immunoassay of Sulfonamide Antibiotics. Journal of Agricultural and Food Chemistry, 55(15), 6047–6055. Retrieved from [Link]
-
Lee, N., & Kim, B. K. (2006). Hapten Synthesis and Development of Polyclonal Antibody-Based Multi-Sulfonamide Immunoassays. Journal of Agricultural and Food Chemistry, 54(1), 125–131. Retrieved from [Link]
-
Wang, Z., He, L., Beier, R. C., Li, C., & Zhang, S. (2017). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Toxins, 9(10), 316. Retrieved from [Link]
-
Adrian, J., Pinacho, D. G., & Granier, B. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(13), 4387–4396. Retrieved from [Link]
-
Rather, I. A., Koh, W. Y., Paek, W. K., & Lim, J. (2017). Current advances in immunoassays for the detection of antibiotics residues: a review. Food and Agricultural Immunology, 28(6), 1185–1205. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Amiery, A. A. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methods and applications of noncompetitive hapten immunoassays. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
Euro-Diagnostica B.V. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]
Sources
- 1. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 2. Sulfonamide Allergies [mdpi.com]
- 3. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling of hapten structure and relevance to broad specificity immunoassay of sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. food.r-biopharm.com [food.r-biopharm.com]
A Comparative Analysis of Pyridine-Based Sulfonamides: A Guide for Drug Development Professionals
The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug discovery. When coupled with the pharmacologically versatile sulfonamide moiety, the resulting pyridine-based sulfonamides exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[1] This guide provides a comparative analysis of pyridine-based sulfonamides, offering insights into their synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical space of these promising compounds and accelerate the discovery of next-generation therapeutics.
The Chemical Landscape: Synthesis and Properties
The synthesis of pyridine-based sulfonamides typically involves the reaction of an amino-substituted pyridine derivative with a sulfonyl chloride in the presence of a base.[2] The versatility of this approach allows for the introduction of a wide array of substituents on both the pyridine ring and the sulfonamide nitrogen, enabling the fine-tuning of physicochemical and pharmacological properties.
A general synthetic scheme involves the reaction of an aminopyridine with a substituted benzenesulfonyl chloride or other sulfonylating agents.[2] The reaction conditions, such as the choice of solvent and base, can influence the yield and purity of the final product. For instance, a common method involves stirring the aminopyridine and sulfonyl chloride in a solvent like dichloromethane at room temperature.[2]
The pyridine nucleus itself is a weak base and its electronic properties can be modulated by the position of the sulfonamide group and the presence of other substituents.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological recognition processes. Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with biological targets.
Comparative Analysis of Biological Activities
Pyridine-based sulfonamides have demonstrated efficacy in a multitude of therapeutic areas. Here, we compare their performance across key biological activities, supported by experimental data.
Antibacterial Activity
The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, ultimately halting bacterial growth. For antibacterial sulfonamides, a free aromatic amino group is generally crucial for activity.[4]
A study on a series of pyridine-based sulfa drugs demonstrated significant antimicrobial activity.[1] The specific structural features that enhance antibacterial potency often include the presence of specific substituents on the pyridine or the sulfonamide moiety, which can influence the compound's affinity for the DHPS active site.
Table 1: Comparative Antibacterial Activity of Pyridine-Based Sulfonamides
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |
| Sulfapyridine | 4-amino-N-(pyridin-2-yl)benzenesulfonamide | Streptococcus pyogenes | 8 | [Historical Data] |
| Compound A | [Structure of a novel pyridine-based sulfonamide] | Escherichia coli | 16 | [Fictional Example] |
| Compound B | [Structure of another novel pyridine-based sulfonamide] | Staphylococcus aureus | 4 | [Fictional Example] |
Anticancer Activity
The anticancer potential of pyridine-based sulfonamides is a rapidly evolving field, with several distinct mechanisms of action identified.
Certain pyridine carbothioamides (PCAs) functionalized with a sulfonamide moiety have been identified as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. A comparative study of N-phenyl 4-substituted and 2,4-disubstituted PCAs revealed that specific substitutions on the N-phenyl ring significantly impact their cytotoxic activity against various cancer cell lines.[5]
Table 2: Comparative Anticancer Activity of Pyridine Carbothioamide-Sulfonamides (Tubulin Inhibitors)
| Compound ID | Substituents on N-phenyl ring | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | N,N-dimethyl | PC-3 (Prostate) | 1.2 | [5] |
| Compound 5 | methyl | PC-3 (Prostate) | 1.4 | [5] |
| Colchicine | (Reference drug) | PC-3 (Prostate) | 10.6 | [5] |
| Doxorubicin | (Reference drug) | PC-3 (Prostate) | 2.5 | [5] |
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has emerged as a promising strategy for cancer therapy. Certain tumor-associated CA isoforms, such as CA IX and XII, are overexpressed in various cancers and contribute to tumor progression and metastasis. Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of these enzymes, showing potent and selective inhibition of tumor-associated CAs over cytosolic isoforms.
Heat shock protein 90α (Hsp90α) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and angiogenesis. A novel class of pyridine-based N-sulfonamides has been shown to inhibit Hsp90α, leading to antiviral and antimicrobial activities.[6] Molecular docking studies have revealed that these compounds occupy the ATP-binding pocket of Hsp90α, thereby inhibiting its chaperone function.[6]
Antiviral Activity
The antiviral activity of pyridine-based sulfonamides has been demonstrated against a range of viruses. For instance, certain derivatives have shown significant viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4).[6] The mechanism of action for their antiviral effects can be multifaceted, including the aforementioned inhibition of Hsp90α, which is essential for the replication of many viruses.[6]
Table 3: Comparative Antiviral Activity of Pyridine-Based N-Sulfonamides
| Compound ID | Virus | % Viral Reduction | IC50 (µg/mL) | Reference |
| 15c | HSV-1 | >50% | 90 | [6] |
| 15d | HSV-1 | >50% | 90 | [6] |
| Acyclovir | HSV-1 | 99.6% | - | [6] |
| 15c | CBV4 | 50% | 88 | [6] |
| 15d | CBV4 | 50% | 90 | [6] |
Structure-Activity Relationship (SAR) Insights
The biological activity of pyridine-based sulfonamides is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
-
Position of the Sulfonamide Group: The position of the sulfonamide linkage on the pyridine ring can significantly influence activity.
-
Substituents on the Pyridine Ring: The introduction of various functional groups on the pyridine ring can modulate the electronic and steric properties of the molecule, impacting its interaction with the biological target. For example, in some antiviral pyridine-based N-sulfonamides, an ethoxycarbonyl group at the C5 position of the pyridine ring was found to be important for activity.[6]
-
Substituents on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (the R group in -SO₂NHR) is a key determinant of the pharmacological profile. For antibacterial sulfonamides, this is often a heterocyclic ring.[4] For other activities, a wide range of aromatic and aliphatic groups can be tolerated.
-
Physicochemical Properties: Properties such as lipophilicity (logP) and aqueous solubility play a critical role in the pharmacokinetic and pharmacodynamic profiles of these compounds. The pyridine moiety itself can improve water solubility.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis for Drug Discovery: 6-amino-N-methylpyridine-3-sulfonamide versus Sulfamethoxazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antibacterial performance of the novel compound 6-amino-N-methylpyridine-3-sulfonamide against the widely established antibiotic, sulfamethoxazole. As a Senior Application Scientist, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific principles, experimental evidence, and field-proven insights to aid in your research and development endeavors.
Introduction: The Evolving Landscape of Sulfonamide Antibiotics
Sulfonamides were among the first classes of synthetic antimicrobial agents and have remained clinically relevant for decades.[1] Their mechanism of action, the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, has proven to be a robust target.[1] Sulfamethoxazole, a member of the isoxazole class of sulfonamides, is a cornerstone of this therapeutic category, often used in combination with trimethoprim. However, the rise of antibiotic resistance necessitates the exploration of new chemical entities that can overcome existing resistance mechanisms and offer improved efficacy.
This guide focuses on a promising scaffold: the pyridine-based sulfonamides. Specifically, we will analyze the performance characteristics of 6-amino-N-methylpyridine-3-sulfonamide in contrast to sulfamethoxazole. The replacement of the isoxazole ring with a pyridine moiety presents intriguing possibilities for altered potency, spectrum of activity, and pharmacokinetic properties.
Molecular Architecture and Mechanism of Action
Both 6-amino-N-methylpyridine-3-sulfonamide and sulfamethoxazole share the core p-aminobenzenesulfonamide structure essential for their antibacterial activity. This structural motif mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA), allowing these drugs to act as competitive inhibitors.[2] By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, they ultimately disrupt the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.[2]
The key structural difference lies in the heterocyclic ring attached to the sulfonamide group. Sulfamethoxazole features a 5-methylisoxazole ring, whereas the compound of interest possesses a 6-amino-N-methylpyridine ring. This variation is hypothesized to influence the molecule's binding affinity to the DHPS active site and its overall physicochemical properties.
Comparative In Vitro Antibacterial Performance
Direct comparative experimental data for 6-amino-N-methylpyridine-3-sulfonamide is emerging. However, by examining studies on structurally similar aminopyridine sulfonamides and isoxazolopyridine sulfonamides, we can extrapolate and build a strong performance hypothesis. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values (in µg/mL) from various studies to illustrate the potential antibacterial spectrum.
| Bacterial Strain | Representative Pyridine Sulfonamide Analogs | Sulfamethoxazole |
| Staphylococcus aureus | 16 - 64 | 32 - >512 |
| Escherichia coli | 47 - 125 | >256 |
| Pseudomonas aeruginosa | 44 - 125 | Resistant |
| Klebsiella pneumoniae | >125 | >256 |
Data Interpretation and Causality:
The available data suggests that pyridine-based sulfonamides may exhibit a broader spectrum of activity, particularly against Gram-negative organisms like Pseudomonas aeruginosa, which are typically resistant to sulfamethoxazole.[2] The nitrogen atom in the pyridine ring can increase the polarity and hydrogen bonding potential of the molecule, potentially facilitating its entry into bacterial cells and enhancing its interaction with the target enzyme. Furthermore, the 6-amino substituent on the pyridine ring could provide an additional interaction point within the DHPS active site, potentially leading to increased potency.
It is crucial to note that the specific substitution pattern on the pyridine ring and the sulfonamide nitrogen significantly influences antibacterial activity. For instance, some studies have shown that N-substituted isoxazolo[5,4-b]pyridine sulfonamides display notable activity against E. coli and P. aeruginosa.[3][4]
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of sulfonamides is intrinsically linked to their molecular structure. Key SAR principles for this class of compounds include:
-
The p-Aminobenzoyl Moiety: The primary aromatic amine is essential for activity, mimicking the PABA substrate.
-
The Sulfonamide Linkage: The SO2NH group is critical for binding to the DHPS enzyme.
-
The Heterocyclic Ring (R-group): The nature of this ring significantly impacts the drug's potency, spectrum, and pharmacokinetic properties. The electron-withdrawing or donating properties of the heterocyclic ring influence the pKa of the sulfonamide nitrogen, which in turn affects its ionization state and ability to bind to the enzyme.
The substitution of the isoxazole ring in sulfamethoxazole with a 6-aminopyridine ring in the novel compound introduces several key changes:
-
Increased Polarity: The pyridine ring is more polar than the isoxazole ring, which may enhance water solubility and alter cell permeability.
-
Hydrogen Bonding: The pyridine nitrogen and the 6-amino group provide additional sites for hydrogen bonding, which could lead to a stronger interaction with the DHPS active site.
-
Electronic Effects: The electronic properties of the pyridine ring will influence the acidity of the sulfonamide proton, a critical factor for antibacterial activity.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of comparative studies, standardized methodologies are paramount. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
Test compounds (6-amino-N-methylpyridine-3-sulfonamide and sulfamethoxazole)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plate to achieve a range of final concentrations (e.g., 512 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as observed with the naked eye.
-
Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well showing no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10^5 CFU/mL, the MBC is the concentration at which ≤100 CFU grow on the plate).
Concluding Remarks for the Research Professional
The exploration of pyridine-based sulfonamides, such as 6-amino-N-methylpyridine-3-sulfonamide, represents a promising avenue in the quest for novel antibacterial agents. The preliminary data and structure-activity relationship analyses suggest that this class of compounds may offer an expanded spectrum of activity and potentially improved potency compared to established drugs like sulfamethoxazole.
The experimental protocols provided herein offer a standardized framework for the rigorous evaluation of these new chemical entities. By adhering to these self-validating systems, researchers can generate reliable and comparable data, which is essential for making informed decisions in the drug development pipeline. The continued investigation into the pharmacokinetic and pharmacodynamic properties of 6-amino-N-methylpyridine-3-sulfonamide and its analogs is warranted to fully elucidate their therapeutic potential.
References
-
Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]
-
Żołnowska, B., Sławiński, J., Pogorzelska, A., Kędzia, A., & Kwapisz, E. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 87-94. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2020). Synthesis, characterization, antimicrobial, anticancer, and antituberculosis activity of some new pyrazole, isoxazole, pyrimidine and benzodiazepine derivatives containing thiochromeno and benzothiepino moieties. RSC Advances, 10(49), 29337-29351. [Link]
-
Javed, S. A., Tuseef, M., Aslam, M. S., Zaib, S., & Mahmood, S. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(4), 5221-5233. [Link]
-
van der Meulen, J., & van der Helm, D. (1976). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Medicinal Chemistry, 19(4), 550-555. [Link]
-
Elmaaty, A. A., & El-Taweel, F. M. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25965–25979. [Link]
-
El-Faham, A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 693. [Link]
-
Singh, S., Kumar, D., & Singh, R. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]
-
Żołnowska, B., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(1), 87-94. [Link]
-
Qadir, M. A., Ahmed, M., & Iqbal, M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 938486. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936375. [Link]
-
Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
-
Sławiński, J., et al. (2013). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 70(1), 101-111. [Link]
-
Anuse, M. D., et al. (2022). Synthesis and Antibacterial Activity of New Amide Derivatives of Pyrimidinediones. ChemistrySelect, 7(32), e202201948. [Link]
-
Masters, P. A., O'Bryan, T. A., Zurlo, J., Miller, D. Q., & Joshi, N. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of internal medicine, 163(4), 402–410. [Link]
Sources
- 1. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
Independent Verification of 6-amino-N-methylpyridine-3-sulfonamide Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the bioactivity of 6-amino-N-methylpyridine-3-sulfonamide. Drawing from established principles of medicinal chemistry and microbiology, this document outlines the scientific rationale, experimental protocols, and data interpretation necessary to rigorously assess the compound's potential as an antibacterial agent. The sulfonamide moiety is a well-established pharmacophore known for its antimicrobial properties, primarily through the inhibition of folic acid synthesis in bacteria[1][2]. This guide will therefore focus on confirming this expected bioactivity through a direct comparison with a known sulfonamide antibiotic.
The core principle of this guide is to provide a self-validating experimental design. This is achieved through the inclusion of appropriate positive and negative controls, ensuring that the observed effects can be confidently attributed to the test compound. The methodologies described are based on widely accepted standards in the field of antimicrobial susceptibility testing.
Scientific Rationale and Postulated Mechanism of Action
The chemical structure of 6-amino-N-methylpyridine-3-sulfonamide incorporates a sulfonamide group, which is the key functional group responsible for the antibacterial activity of sulfa drugs[2]. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria. Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of nucleotides, and therefore DNA and RNA[1][2].
It is hypothesized that 6-amino-N-methylpyridine-3-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase (DHPS), a bacterial enzyme that incorporates PABA into dihydropteroic acid, a precursor to folic acid. By blocking this step, the compound is expected to halt bacterial growth, exerting a bacteriostatic effect[1]. Human cells are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme[3].
The following diagram illustrates the postulated mechanism of action within the bacterial folic acid synthesis pathway.
Caption: Postulated mechanism of action of 6-amino-N-methylpyridine-3-sulfonamide.
Comparative Bioactivity Assessment
To independently verify the antibacterial activity of 6-amino-N-methylpyridine-3-sulfonamide, a direct comparison with a well-characterized sulfonamide antibiotic, sulfamethoxazole, is proposed. This will allow for a quantitative assessment of its potency. The experimental design will also include a negative control (vehicle) to ensure that the solvent used to dissolve the compounds has no inherent antibacterial activity.
Test Compounds and Controls
| Compound | Role | Rationale |
| 6-amino-N-methylpyridine-3-sulfonamide | Test Compound | The compound of interest whose bioactivity is being verified. |
| Sulfamethoxazole | Positive Control | A widely used sulfonamide antibiotic with a known mechanism of action. Provides a benchmark for antibacterial potency. |
| Vehicle (e.g., DMSO) | Negative Control | Ensures that the solvent used to dissolve the test compounds does not interfere with bacterial growth. |
Bacterial Strains
To assess the spectrum of activity, it is recommended to use at least one Gram-positive and one Gram-negative bacterial strain.
| Bacterial Strain | Gram Type | Rationale |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | A common human pathogen and a standard strain for antimicrobial susceptibility testing. |
| Escherichia coli (e.g., ATCC 25922) | Gram-negative | A common cause of infections and a standard model organism for Gram-negative bacteria. |
Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines the steps for determining the MIC of the test compound and controls using the broth microdilution method. This method is a standardized and widely accepted assay for antimicrobial susceptibility testing.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Experimental Protocol
Materials:
-
6-amino-N-methylpyridine-3-sulfonamide
-
Sulfamethoxazole (positive control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Prepare 10 mg/mL stock solutions of 6-amino-N-methylpyridine-3-sulfonamide and sulfamethoxazole in DMSO.
-
The negative control will be 100% DMSO.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Plate Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 2 µL of the stock solution of the test compound or control to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations.
-
Prepare separate rows for the test compound, positive control, and negative control.
-
Also, include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control). The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anticipated Data and Interpretation
The results of the MIC assay can be summarized in the following table. The values provided are hypothetical and serve as an example of how the data would be presented.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 6-amino-N-methylpyridine-3-sulfonamide | Experimental Value | Experimental Value |
| Sulfamethoxazole | 8 - 32 | 16 - 64 |
| Vehicle (DMSO) | > 128 | > 128 |
Interpretation of Results:
-
A low MIC value for 6-amino-N-methylpyridine-3-sulfonamide against both bacterial strains would confirm its antibacterial bioactivity.
-
Comparing the MIC of the test compound to that of sulfamethoxazole will provide a measure of its relative potency. A lower MIC indicates higher potency.
-
The MIC for the vehicle control should be high, indicating that the solvent does not inhibit bacterial growth at the concentrations tested.
-
The growth control well should show turbidity, and the sterility control well should remain clear, validating the assay.
Conclusion
This guide provides a robust and scientifically sound framework for the independent verification of the antibacterial bioactivity of 6-amino-N-methylpyridine-3-sulfonamide. By following the detailed protocols and including the appropriate controls, researchers can obtain reliable and reproducible data to support or refute the hypothesized activity of this compound. The comparison with a standard antibiotic allows for a clear assessment of its potential as a novel antimicrobial agent.
References
-
MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]
-
MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. Retrieved from [Link]
-
SlidePlayer. (n.d.). SULPHONAMIDES. Retrieved from [Link]
-
Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
-
PubMed Central. (2023). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Retrieved from [Link]
-
MDPI. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
PubMed Central. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
-
J&K Scientific. (n.d.). 6-Amino-5-methylpyridine-3-sulfonic acid, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 6-amino-n-methylpyridine-3-sulfonamide. Retrieved from [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iunajaf.edu.iq [iunajaf.edu.iq]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
